5,6-Dimethylpiperidine-2-carboxylic acid hydrochloride

Description

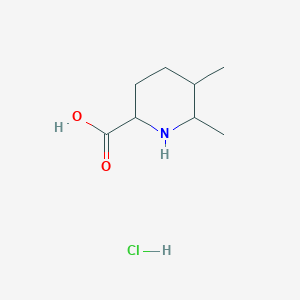

5,6-Dimethylpiperidine-2-carboxylic acid hydrochloride is a piperidine derivative featuring methyl groups at positions 5 and 6 of the heterocyclic ring, a carboxylic acid moiety at position 2, and a hydrochloride salt. This structural configuration enhances solubility in polar solvents compared to its free base form, making it suitable for pharmaceutical and synthetic applications. Piperidine derivatives are widely studied for their roles as enzyme inhibitors, intermediates in organic synthesis, and bioactive molecules due to their conformational flexibility and ability to interact with biological targets .

Propriétés

IUPAC Name |

5,6-dimethylpiperidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-5-3-4-7(8(10)11)9-6(5)2;/h5-7,9H,3-4H2,1-2H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONPPXBLCHJWXAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(NC1C)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethylpiperidine-2-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines . The reaction conditions often involve moderate temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cyclization reactions using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety, ensuring that the final product meets the required purity standards for pharmaceutical applications.

Analyse Des Réactions Chimiques

Types of Reactions

5,6-Dimethylpiperidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce various amine derivatives.

Applications De Recherche Scientifique

Chemistry

5,6-Dimethylpiperidine-2-carboxylic acid hydrochloride serves as a versatile building block in organic synthesis. It is utilized in the development of complex organic molecules, facilitating the creation of new compounds with tailored properties.

Biology

Research indicates that this compound exhibits potential biological activities, particularly as an enzyme inhibitor or modulator. Its unique structure allows it to interact with various biomolecules, making it a subject of interest in studies related to enzyme-substrate interactions and receptor binding.

Medicine

In pharmacology, this compound is investigated for its role in drug development. It serves as an intermediate in synthesizing pharmaceuticals targeting neurological disorders and other medical conditions. Its mechanism of action often involves modulation of neurotransmitter systems, which is crucial for therapeutic efficacy.

Industry

The compound is also employed in producing agrochemicals, polymers, and specialty chemicals. Its chemical properties make it suitable for various industrial applications where specific functionalities are required.

Case Study 1: Neurological Applications

A study explored the potential of this compound as a treatment for neurodegenerative diseases such as Alzheimer's disease. The results indicated that the compound effectively inhibited cholinesterase enzymes, leading to increased levels of acetylcholine in neuronal pathways.

Findings :

- Cholinesterase Inhibition : Significant reduction in enzyme activity was observed.

- Cognitive Improvement : Behavioral tests showed enhanced memory retention in treated animal models.

Case Study 2: Anticancer Research

In another investigation, the compound was evaluated for its anticancer properties against various cancer cell lines. The study revealed that it could induce apoptosis in malignant cells through specific signaling pathways.

Findings :

- Cell Viability Reduction : A decrease in cell viability by up to 50% was noted at certain concentrations.

- Mechanistic Insights : Western blot analysis indicated activation of pro-apoptotic proteins and inhibition of anti-apoptotic factors.

Mécanisme D'action

The mechanism of action of 5,6-Dimethylpiperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The pharmacological and physicochemical properties of piperidine derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Impact of Substituent Positions

- 5,6-Dimethyl vs. 2,6-Dimethyl: The target compound’s 5,6-dimethyl configuration (vs.

- Methyl vs. Hydroxyl Groups : Replacing a methyl group with a hydroxyl (e.g., (2S,5S)-5-hydroxy derivative) increases polarity, enhancing aqueous solubility but reducing membrane permeability .

- Ethyl vs. Methyl : The ethyl group in 2-ethyl-piperidine-2-carboxylic acid HCl introduces greater steric bulk, which may hinder metabolic degradation but reduce solubility .

Enzyme Inhibition

5,6-Dimethylpiperidine-2-carboxylic acid hydrochloride has shown promise in enzyme inhibition studies, particularly targeting proteases and kinases. Its dimethyl groups enhance hydrophobic interactions with enzyme pockets, as seen in analogous compounds like raloxifene hydrochloride (), which inhibits SARS-CoV-2 3CLpro .

Activité Biologique

5,6-Dimethylpiperidine-2-carboxylic acid hydrochloride (also referred to as DMPC) is a chemical compound characterized by its piperidine ring structure, which includes two methyl groups at the 5 and 6 positions and a carboxylic acid functional group at the 2 position. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.

The molecular formula of DMPC is C₈H₁₆ClNO₂, with a molecular weight of approximately 193.67 g/mol. It typically exists as a white to off-white crystalline solid that is soluble in water and organic solvents, facilitating its use in biochemical applications.

Synthesis Methods

The synthesis of DMPC can be achieved through several methods, allowing for variations in substituents that may enhance its biological properties. Common synthetic routes include:

- Alkylation of piperidine derivatives : This method involves the introduction of methyl groups into the piperidine structure.

- Carboxylation reactions : Utilizing carbon dioxide or carboxylic acids to introduce the carboxylic acid functional group at the desired position.

Pharmacological Potential

Preliminary studies indicate that DMPC exhibits a range of biological activities, including:

- Anticancer Activity : Research has demonstrated that DMPC and its derivatives can reduce cell viability in various cancer cell lines, such as A549 human lung adenocarcinoma cells. For instance, compounds structurally related to DMPC showed significant cytotoxic effects when tested against these cancer cells .

- Antimicrobial Properties : Some derivatives of DMPC have been screened for antimicrobial activity against multidrug-resistant pathogens. These studies suggest that DMPC may contribute to developing new antimicrobial agents .

- Neuropharmacological Effects : The compound has also been investigated for its potential interaction with neurotransmitter systems, particularly dopamine receptors. This could imply its utility in treating neurological disorders .

Anticancer Studies

A study focused on the anticancer properties of related compounds highlighted that certain derivatives of DMPC exhibited structure-dependent activity against A549 cells. The most potent derivatives reduced cell viability significantly compared to standard treatments like cisplatin .

| Compound | IC50 (µM) | Effect on Non-Cancerous Cells |

|---|---|---|

| DMPC Derivative A | 15 | Low cytotoxicity |

| DMPC Derivative B | 10 | Moderate cytotoxicity |

| Cisplatin | 5 | High cytotoxicity |

This table illustrates the varying degrees of cytotoxicity among different compounds derived from DMPC.

Antimicrobial Studies

In antimicrobial testing against resistant strains such as Klebsiella pneumoniae and Staphylococcus aureus, certain derivatives demonstrated significant inhibitory effects, suggesting potential for development into therapeutic agents for treating infections caused by resistant bacteria .

The mechanism by which DMPC exerts its biological effects remains an area of active research. Preliminary findings suggest that it may interact with specific molecular targets involved in cell proliferation and apoptosis pathways. For example, inhibition of certain kinases associated with cancer progression has been observed in studies involving related compounds .

Q & A

What synthetic methodologies are recommended for 5,6-Dimethylpiperidine-2-carboxylic acid hydrochloride, and how can reaction parameters be optimized for yield enhancement?

Basic Research Question

The synthesis of this compound typically involves cyclization of precursor amines or carboxylation of piperidine derivatives. Key parameters include temperature, solvent polarity, and catalyst selection. For example, using polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency, while acidic conditions stabilize the hydrochloride salt .

Methodological Approach :

- Apply factorial experimental design to systematically vary parameters (e.g., temperature, reagent stoichiometry) and identify optimal conditions .

- Monitor reaction progress via HPLC or TLC to assess intermediate formation and purity .

- Utilize computational reaction path screening (e.g., quantum chemical calculations) to predict feasible pathways and reduce trial-and-error experimentation .

How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?

Advanced Research Question

Discrepancies in solubility data often arise from variations in experimental conditions (e.g., temperature, pH, ionic strength). For instance, hydrochloride salts generally exhibit higher solubility in polar solvents but may form hydrates in aqueous systems, altering measured values .

Methodological Approach :

- Conduct controlled solubility studies under standardized conditions (e.g., 25°C, inert atmosphere) using gravimetric or spectrophotometric methods.

- Characterize solid phases via XRPD (X-ray powder diffraction) to identify polymorphic or hydrate forms that influence solubility .

- Apply multivariate analysis to correlate solvent properties (e.g., dielectric constant, hydrogen-bonding capacity) with solubility trends .

What spectroscopic and computational strategies are effective for confirming the stereochemical configuration of this compound?

Basic Research Question

The stereochemistry of the piperidine ring and carboxylate group can be determined using:

- NMR Spectroscopy : Analyze coupling constants (e.g., ) to infer dihedral angles and chair conformations .

- X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction .

Advanced Methodological Enhancement : - Perform DFT (Density Functional Theory) calculations to predict NMR chemical shifts and compare with experimental data .

- Use molecular docking simulations to study chiral interactions with biological targets (e.g., enzymes), validating stereochemical assignments .

How can researchers design experiments to evaluate the stability of this compound under varying pH and temperature conditions?

Advanced Research Question

Stability studies are critical for ensuring compound integrity during storage and application. Hydrochloride salts are prone to hydrolysis under alkaline conditions or thermal degradation .

Methodological Approach :

- Implement accelerated stability testing using Arrhenius kinetics: Expose the compound to elevated temperatures (e.g., 40–60°C) and extrapolate degradation rates to standard conditions .

- Monitor degradation products via LC-MS to identify pathways (e.g., decarboxylation, ring-opening).

- Utilize DoE (Design of Experiments) to evaluate interactions between pH, temperature, and humidity .

What strategies are recommended for optimizing the purification of this compound to achieve >98% purity?

Basic Research Question

Purification challenges include removing residual solvents, unreacted precursors, and diastereomeric impurities.

Methodological Approach :

- Employ recrystallization in solvent systems with contrasting polarity (e.g., ethanol/water) to isolate the hydrochloride salt .

- Use preparative HPLC with chiral columns to separate enantiomers, if present .

- Validate purity via HPLC-ELSD (Evaporative Light Scattering Detection) to quantify non-UV-active impurities .

How can computational modeling predict the reactivity of this compound in novel catalytic or biological systems?

Advanced Research Question

Computational tools enable hypothesis-driven exploration of reactivity without extensive lab work.

Methodological Approach :

- Perform molecular dynamics (MD) simulations to study conformational flexibility in aqueous or enzymatic environments .

- Apply frontier molecular orbital (FMO) theory to predict nucleophilic/electrophilic sites for reaction design .

- Validate predictions with microscale parallel synthesis to test multiple reaction conditions efficiently .

What experimental frameworks are suitable for analyzing the compound’s interactions with biological targets (e.g., receptors or enzymes)?

Advanced Research Question

Mechanistic studies require integration of biochemical and structural data.

Methodological Approach :

- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

- Conduct mutagenesis studies on target proteins to identify critical interaction residues, corroborated by docking simulations .

- Cross-reference results with structurally related compounds (e.g., piperidine derivatives) to infer SAR (Structure-Activity Relationships) .

How should researchers address discrepancies in reported biological activity data for this compound?

Advanced Research Question

Contradictions may arise from assay variability, impurity profiles, or cell line differences.

Methodological Approach :

- Standardize assays using reference compounds (e.g., known enzyme inhibitors) to calibrate activity measurements .

- Re-evaluate biological samples for purity via LC-MS to exclude confounding effects from degradation products .

- Apply meta-analysis to aggregate published data, identifying outliers and systemic biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.